molecular formula C9H13BrN2O B15272671 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

Cat. No.: B15272671
M. Wt: 245.12 g/mol
InChI Key: FOYRCCPELXRZIP-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopentanol moiety attached to a brominated pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF or potassium tert-butoxide in THF.

Major Products

    Oxidation: 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentanone.

    Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.

    Substitution: 2-(4-Azido-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of both the brominated pyrazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H13BrN2O/c1-12-9(7(10)5-11-12)6-3-2-4-8(6)13/h5-6,8,13H,2-4H2,1H3

InChI Key

FOYRCCPELXRZIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2CCCC2O

Origin of Product

United States

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